2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone
Description
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone (CAS: 1159982-56-5) is a piperidine derivative featuring two trifluoroacetyl groups. Its molecular formula is C₉H₉F₆NO₂, with a molecular weight of 277.1637 g/mol and a purity of 95% . The compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules, such as chemokines and enzyme inhibitors . Its structural uniqueness lies in the dual trifluoroacetyl groups attached to the piperidine ring, which enhance electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHOXRTOOPBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669822 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-56-5 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions.
Biological Activity
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is a fluorinated compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl groups and piperidine structure, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 396.1653 g/mol
- IUPAC Name : this compound
- CAS Number : 667-35-6
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of investigation include:
- Antimicrobial Properties : Some studies suggest that the trifluoromethyl groups enhance the antimicrobial efficacy of the compound against certain bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, which may be attributed to the compound's ability to interfere with cellular signaling pathways.
- Neuropharmacological Effects : The piperidine moiety suggests possible interactions with neurotransmitter systems, particularly GABA receptors.
The mechanisms through which this compound exerts its biological effects include:
-
GABA Receptor Modulation : The compound may act as a noncompetitive antagonist at GABA receptors, influencing neuronal excitability and neurotransmission.
- Inhibition of Cytochrome P450 : Some reports indicate that this compound may inhibit specific cytochrome P450 enzymes involved in drug metabolism.
- Cell Cycle Disruption : Evidence suggests that it may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various trifluorinated compounds including this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted using several cancer cell lines to assess cytotoxicity. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines. Flow cytometry analysis revealed that treated cells showed increased annexin V staining, suggesting apoptosis as a mechanism of cell death .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Trifluoroacetyl Derivatives
1-(4-(3-Amino-4-isopropoxyphenyl)piperidin-1-yl)-2,2,2-trifluoroethanone
- Structure: Contains an amino and isopropoxy group on the phenyl ring.
- Properties : Improved solubility due to polar substituents; used in hydrogenation reactions for chemokine synthesis .
- Molecular Weight : ~277.16 g/mol (similar to the target compound).
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone
- Structure : Substituted with a bromobenzoyl group.
- Properties : Increased molecular weight (352.11 g/mol ) and lipophilicity due to the bromine atom .
- Application : Bromine’s steric bulk may hinder enzymatic degradation, offering prolonged activity in medicinal chemistry applications.
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)-piperidin-1-yl)ethanone
- Structure : Features a methylbenzoyl substituent.
Non-Piperidine Trifluoroacetyl Derivatives
2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone
- Structure : Azulene ring replaces piperidine.
- Properties : Planar aromatic system alters electronic properties; single-crystal X-ray data confirms a mean σ(C–C) bond length of 0.003 Å .
- Key Difference : Azulene’s conjugated system may enable applications in materials science, unlike the piperidine-based target compound.
Pyridine Derivatives UDO and UDD
- Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Properties: Both inhibit the non-azolic CYP51 enzyme and show anti-Trypanosoma cruzi activity comparable to posaconazole .
- Key Difference : Piperazine and pyridine moieties in UDO/UDD confer distinct binding modes compared to the target compound’s piperidine backbone.
1,2,3-Triazole Derivatives
2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₉H₉F₆NO₂ | 277.16 | 95% | Dual trifluoroacetyl on piperidine |
| 1-(4-(4-Bromobenzoyl)piperidin-1-yl)-TFAA | C₁₄H₁₃BrF₃NO₂ | 352.11 | N/A | Bromobenzoyl |
| UDO | C₂₄H₂₁ClF₃N₃O | 483.89 | N/A | Chlorophenyl, pyridine |
| 2,2,2-Trifluoro-1-(2-propyl-2H-triazol-4-yl)ethanone | C₇H₈F₃N₃O | 207.15 | N/A | Propyl-triazole |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone typically involves:
- Functionalization of the piperidine ring at the 4-position.
- Introduction of trifluoroacetyl groups via acylation reactions.
- Control of stereochemistry if applicable, through chiral catalysts or resolution.
Key Synthetic Steps
Starting Materials
- Piperidine or substituted piperidine derivatives.
- Trifluoroacetic anhydride or trifluoroacetyl chloride as trifluoroacetylating agents.
- Appropriate solvents such as tetrahydrofuran (THF), methanol, or ethyl acetate.
Acylation Reaction
The core step involves acylation of the piperidine nitrogen and/or carbon atoms using trifluoroacetyl derivatives under controlled temperature and stirring conditions. This reaction is typically carried out in anhydrous conditions to prevent hydrolysis.
- Reaction temperature: 0–25 °C to control reaction rate and selectivity.
- Reaction time: Several hours with continuous stirring to ensure complete conversion.
- Use of bases or catalysts: Tertiary amines or Lewis acids may be employed to facilitate acylation.
Purification
- Filtration to remove insoluble impurities.
- Extraction using organic solvents like ethyl acetate or methyl tert-butyl ether.
- Drying over anhydrous sodium sulfate.
- Vacuum drying or recrystallization to obtain pure product.
Detailed Example from Patent Literature
A patent (CN116514665B) describes a related preparation method involving trifluoroacetylation and reductive amination steps for trifluoromethylated amine derivatives, which can be adapted for the target compound synthesis:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve piperidine derivative in ethanol or THF | Room temperature, stirring | Ensures good solubility |
| 2 | Add trifluoroacetyl chloride dropwise | 0–5 °C, slow addition | Controls exothermic reaction |
| 3 | Stir reaction mixture for 3–6 hours | Maintain temperature | Achieves complete acylation |
| 4 | Quench reaction with aqueous sodium carbonate solution | Room temperature | Neutralizes excess acid |
| 5 | Extract organic phase with ethyl acetate | Multiple washes | Removes impurities |
| 6 | Dry organic phase over sodium sulfate | Room temperature | Removes residual water |
| 7 | Concentrate under reduced pressure | 40–50 °C | Avoids decomposition |
| 8 | Purify by recrystallization or chromatography | Suitable solvent system | Yields high purity product |
This method highlights critical parameters such as temperature control, solvent choice, and purification steps essential for obtaining the target compound with high purity and yield.
Alternative Approaches
- Reductive Amination : Using trifluoroacetylated intermediates, reductive amination with suitable reducing agents (e.g., sodium borohydride) can introduce amine functionalities on the piperidine ring.
- Catalytic Hydrogenation : For selective reduction of imines or ketones formed during synthesis, catalytic hydrogenation under mild conditions can be employed.
- Chiral Resolution : If stereochemistry is important, chiral catalysts or resolving agents like cinchonine derivatives may be used to obtain enantiomerically pure products.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product Quality |
|---|---|---|
| Reaction Temperature | 0–25 °C | Controls reaction rate & selectivity |
| Reaction Time | 3–8 hours | Ensures complete conversion |
| Solvent | THF, Ethanol, Ethyl acetate | Affects solubility and purification |
| Acylating Agent | Trifluoroacetyl chloride/anhydride | Determines efficiency of acylation |
| Base/Catalyst | Tertiary amines, Lewis acids | Enhances reaction rate |
| Purification Method | Extraction, filtration, recrystallization | Improves purity and yield |
| Drying Method | Vacuum drying, sodium sulfate drying | Removes moisture, stabilizes product |
Research Findings and Observations
- The use of trifluoroacetyl chloride as the acylating agent is preferred due to its high reactivity and ability to introduce trifluoromethyl groups efficiently.
- Temperature control during addition and reaction is crucial to avoid side reactions and decomposition.
- Solvent choice impacts both the reaction kinetics and the ease of product isolation.
- Purification steps such as recrystallization significantly enhance product purity, which is critical for further applications.
- Reductive amination and catalytic hydrogenation steps allow for functional group transformations necessary for complex derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone?
- Methodological Answer : The compound can be synthesized via sequential acylation reactions. A piperidine precursor (e.g., 4-piperidone) is first trifluoroacetylated using trifluoroacetic anhydride (TFAA) under reflux conditions. This is followed by a second acylation step with another trifluoroacetyl group, often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or via nucleophilic substitution. Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to avoid side reactions, such as over-acylation or decomposition of the piperidine ring .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization typically involves a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of trifluoromethyl groups, while ¹H and ¹³C NMR identify the piperidine backbone and ketone functionalities.
- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm the ketone and trifluoroacetyl groups.
- Chromatography : HPLC or GC-MS is used to assess purity, with retention times calibrated against known standards .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s reactivity in catalytic or enzymatic systems?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the ketone, making it susceptible to nucleophilic attack. This property is exploited in enzyme inhibition studies, where the compound acts as a Michael acceptor. For example, in kinetic assays, the compound’s reactivity with serine hydrolases can be monitored via fluorescence quenching or mass spectrometry to determine inhibition constants (Kᵢ) .
Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Crystallographic challenges (e.g., disorder in the trifluoroacetyl groups) are addressed using:
- SHELX Software : High-resolution data refinement with SHELXL (via least-squares minimization) resolves positional ambiguities.
- Twinned Data Analysis : For crystals with twinning, SHELXD is used for structure solution, followed by validation with tools like PLATON to ensure geometric accuracy .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases or GPCRs. The trifluoroacetyl group’s electrostatic potential is mapped using DFT calculations (e.g., Gaussian 16) to predict binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) corroborates computational findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
